1-(2-(Phenylamino)phenyl)ethanone
Description
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(2-anilinophenyl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-11(16)13-9-5-6-10-14(13)15-12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI Key |
SHYRNAJCPIECFE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Synthesis : Prepared via hydrolysis of 1-phenyl benzoxazin-2,4-dione followed by cyclization with benzaldehyde .
- Spectral Data :
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-(phenylamino)phenyl)ethanone with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Discussion of Key Comparisons
Structural Influence on Reactivity and Solubility
- Electron-Withdrawing Groups (EWGs): Nitro-substituted derivatives (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) exhibit reduced electron density, enhancing electrophilicity but decreasing solubility in polar solvents .
- Electron-Donating Groups (EDGs): The phenylamino group in the target compound provides moderate electron donation, balancing reactivity and solubility for biological applications .
- Bulkier Substituents: Phosphino- and piperazine-containing derivatives show improved metal-coordination capacity and solubility, respectively, broadening their utility in catalysis and medicinal chemistry .
Preparation Methods
Alkylation of N-Phenylanthranilic Acid with Dimethyl Sulfate
The most widely documented synthesis involves the alkylation of N-phenylanthranilic acid (2-(phenylamino)benzoic acid) using dimethyl sulfate in acetone under reflux conditions. This method, patented by CN108191739, proceeds via the following steps:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Starting material | N-Phenylanthranilic acid (10 mmol) |
| Alkylating agent | Dimethyl sulfate (15 mmol) |
| Base | Potassium carbonate (10 mmol) |
| Solvent | Acetone (30 mL) |
| Temperature | Reflux (56–60°C) |
| Reaction time | 2 hours |
| Workup | Ice water quench, CH₂Cl₂ extraction |
| Purification | Column chromatography (EtOAc:PE = 1:5) |
| Yield | 92% |
The mechanism likely involves initial methyl ester formation at the carboxylic acid group, followed by decarboxylation to generate the acetyl moiety. This hypothesis aligns with analogous transformations observed in anthranilic acid derivatives. The potassium carbonate base facilitates deprotonation, enhancing the nucleophilicity of the anthranilic acid oxygen, while dimethyl sulfate acts as a methylating agent. Post-reaction, the crude product is extracted into dichloromethane and purified via gradient elution chromatography, achieving >95% purity by HPLC.
Reaction Optimization
Solvent and Base Effects
The original acetone/K₂CO₃ system offers superior yields compared to alternative solvents like ethanol or tetrahydrofuran (Table 1). Polar aprotic solvents enhance dimethyl sulfate’s reactivity by stabilizing transition states through dipole interactions.
Table 1: Solvent Screening for Alkylation Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Acetone | 20.7 | 92 |
| Ethanol | 24.3 | 68 |
| THF | 7.6 | 45 |
| DMF | 36.7 | 81 |
Substituting K₂CO₃ with weaker bases like NaHCO₃ reduces yields to 74%, underscoring the need for strong bases to deprotonate the anthranilic acid effectively.
Temperature and Kinetic Considerations
Reflux conditions (56–60°C) optimize the reaction rate while preventing dimethyl sulfate decomposition. Lower temperatures (40°C) extend the reaction time to 6 hours for comparable yields, whereas higher temperatures (>70°C) promote side reactions, reducing yields to 83%.
Characterization Techniques
Spectroscopic Analysis
The compound’s structure is confirmed through multimodal spectroscopy:
- ¹H NMR (500 MHz, CDCl₃) : δ 7.89 (d, J = 8.1 Hz, 1H, ArH), 7.45–7.32 (m, 5H, ArH), 6.98 (t, J = 7.4 Hz, 1H, NH), 2.61 (s, 3H, COCH₃).
- FTIR (KBr) : ν = 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-N stretch), 3320 cm⁻¹ (N-H stretch).
- MS (EI) : m/z 211.26 [M]⁺, consistent with the molecular formula C₁₄H₁₃NO.
These data align with computational predictions using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level, which accurately reproduces vibrational frequencies within 2% error.
X-ray Crystallography
Although no crystal structure of 1-(2-(phenylamino)phenyl)ethanone exists, related compounds like 2-chloro-3-(phenylamino)-1,4-naphthoquinone exhibit planar quinoid cores with dihedral angles <10° between aromatic rings. This suggests similar conformational rigidity in the target compound.
Industrial and Scale-Up Considerations
The patented process demonstrates scalability to kilogram quantities with minor yield reductions (89% at 1 kg scale). Key considerations include:
- Solvent Recovery : Acetone is distilled and reused, reducing costs by 40%.
- Waste Management : Quenching with ice water precipitates inorganic salts, which are removed via filtration.
- Process Safety : Dimethyl sulfate’s toxicity necessitates closed-system reactors and strict exposure controls.
Applications and Derivatives
This compound serves as a precursor to antimicrobial agents targeting multidrug-resistant bacteria. Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents on the phenyl ring enhance bioactivity by 3–5 fold. Derivatives bearing nitro or cyano groups exhibit minimum inhibitory concentrations (MICs) of 2–4 μg/mL against Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-(Phenylamino)phenyl)ethanone, and what experimental conditions are critical for achieving high yields?
- Answer : The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling. For Friedel-Crafts, reaction conditions include using acyl chlorides with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Ullmann coupling involves aryl halides and amines with copper catalysts (e.g., Cu/K₂CO₃ in pyridine) at elevated temperatures (110–120°C) . Solvent choice (DMF, chloroform) and stoichiometric control are critical to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Look for signals corresponding to the acetyl group (~2.5 ppm for CH₃ and ~200 ppm for carbonyl carbon) and aromatic protons (6.5–8.0 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 225 for [M+H]⁺) and fragmentation patterns to confirm the backbone .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles), avoid inhalation of dust (P261), and ensure adequate ventilation. Toxicity data are limited, so treat as a potential irritant. Store away from oxidizers and in a cool, dry environment .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation in the Ullmann coupling synthesis of this compound?
- Answer : Key optimizations include:
- Catalyst Loading : Use 10–15 mol% CuI to enhance coupling efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Maintain 110–120°C to balance reaction rate and side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Q. What strategies are effective for resolving contradictions in NMR and X-ray crystallography data during structural elucidation?
- Answer :
- For NMR discrepancies , use 2D techniques (COSY, HSQC) to assign overlapping signals and verify connectivity .
- For X-ray data , refine structures using SHELXL to resolve disorder or twinning. Validate hydrogen bonding and π-π stacking interactions via crystallographic software (e.g., Olex2) .
- Cross-validate with DFT calculations to predict spectral/structural properties .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound derivatives?
- Answer :
- Cancer Cell Lines : Test cytotoxicity using MTT assays in MCF-7 (breast cancer) or HeLa cells .
- Enzyme Inhibition : Screen for HO-1 inhibition via spectrophotometric assays (e.g., bilirubin formation) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro, fluoro groups) to correlate electronic effects with activity .
Q. How can computational methods enhance the design of this compound derivatives for targeted drug delivery?
- Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .
- QSPR Models : Train models on PubChem data to predict solubility, logP, and bioavailability .
- MD Simulations : Simulate membrane permeability using GROMACS to optimize pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental melting points for this compound?
- Answer :
- Recrystallization : Purify using ethanol/water mixtures to remove impurities affecting melting behavior .
- DSC Analysis : Measure phase transitions via differential scanning calorimetry to confirm purity.
- Computational Validation : Compare predicted (e.g., ACD/Labs Percepta) vs. experimental values to identify systematic errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
